(4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid
Overview
Description
“(4-(Thiomorpholine-4-carbonyl)phenyl)boronic acid” is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It is a white powder and is commonly used in organic synthesis .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H14BNO3S . The InChI code is 1S/C12H16BNO4S/c1-18-11-8-9 (2-3-10 (11)13 (16)17)12 (15)14-4-6-19-7-5-14/h2-3,8,16-17H,4-7H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are as follows: It has a molecular weight of 235.04 . The compound is solid at room temperature .Scientific Research Applications
Organic Optoelectronics and OLEDs
Boronic acid derivatives, particularly those based on BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) platforms, have shown significant promise in the field of organic optoelectronics. These compounds are investigated for their potential in organic light-emitting diodes (OLEDs) due to their unique structural design and near-infrared emission capabilities. Their exploration aims to develop metal-free infrared emitters and enhance the performance of OLED devices (Squeo & Pasini, 2020).
Drug Discovery and Medicinal Chemistry
Boronic acid plays a crucial role in medicinal chemistry, with several FDA-approved drugs featuring boronic acid moieties. These compounds are appreciated for their potential to improve the potency and pharmacokinetics of drugs. The review on boronic acid drugs highlights the discovery processes, synthetic developments, and the rationale behind incorporating boronic acids into drug development endeavors (Plescia & Moitessier, 2020).
Environmental Applications: Boron Removal
In the context of environmental science, boronic acids and their derivatives have been applied in the removal of boron from water sources, particularly in seawater desalination. This research is critical due to boron's potential toxicity and its presence in drinking water. The review discusses various methods, including the use of reverse osmosis (RO) membranes and other technologies for effective boron removal in seawater desalination applications (Tu, Nghiem, & Chivas, 2010).
Analytical and Biosensor Applications
Boronic acid derivatives are extensively utilized in the development of analytical methods and biosensors due to their ability to bind selectively to diols and other entities. This binding property makes them suitable for constructing glucose sensors and other biosensors for medical diagnostics. A comprehensive review of the recent progress in electrochemical biosensors based on phenylboronic acid and its derivatives highlights their significance in detecting various biological and chemical substances, including glucose, glycoproteins, and ions (Anzai, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, including this compound, are generally known for their role in the suzuki–miyaura (sm) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 4-(Thiomorpholine-4-carbonyl)phenylboronic acid, as a boronic acid, participates in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which 4-(Thiomorpholine-4-carbonyl)phenylboronic acid participates, conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this reaction include the formation of new carbon–carbon bonds, which is a crucial process in organic synthesis .
Result of Action
The result of the action of 4-(Thiomorpholine-4-carbonyl)phenylboronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is a key process in organic synthesis, contributing to the creation of a wide range of organic compounds .
Properties
IUPAC Name |
[4-(thiomorpholine-4-carbonyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO3S/c14-11(13-5-7-17-8-6-13)9-1-3-10(4-2-9)12(15)16/h1-4,15-16H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJVTCLBGVZIKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N2CCSCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657272 | |
Record name | [4-(Thiomorpholine-4-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-28-4 | |
Record name | B-[4-(4-Thiomorpholinylcarbonyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850568-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Thiomorpholine-4-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.